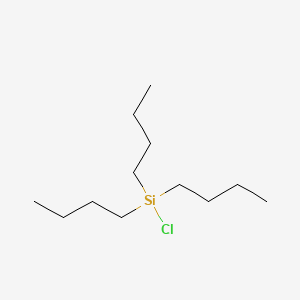

Tributylchlorosilane

Description

The exact mass of the compound Chlorotributylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139852. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tributyl(chloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27ClSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQJUDVTRRCSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061367 | |

| Record name | Silane, tributylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

995-45-9 | |

| Record name | Tributylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=995-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000995459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylchlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, tributylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tributylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tributylchlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX2EDU6MJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role and Properties of Tributylchlorosilane

An In-depth Technical Guide to the Synthesis and Purification of Tributylchlorosilane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of this compound (TBCS). Moving beyond simple protocols, this document delves into the underlying chemical principles, the rationale behind procedural choices, and the self-validating systems required for producing high-purity TBCS for demanding applications.

This compound, with the chemical formula (C₄H₉)₃SiCl, is an organosilicon compound widely utilized in organic synthesis.[1] Its primary application is as a protecting group for alcohols and other functional groups containing active hydrogens. The bulky tributylsilyl group provides significant steric hindrance, offering selective protection and enhanced stability compared to smaller silyl ethers. This stability is crucial in multi-step syntheses of complex molecules, including pharmaceuticals and natural products. Furthermore, TBCS is used in surface modification to create hydrophobic coatings and in the preparation of specialized silicone polymers.[2][3]

Understanding its reactivity is key to its successful application. The silicon-chlorine bond is highly polarized and susceptible to nucleophilic attack, particularly by water or alcohols, leading to the formation of tributylsilanol or the corresponding silyl ether, respectively.[3][4] This reaction is facile and exothermic, releasing corrosive hydrogen chloride (HCl) gas, a critical consideration for its handling and storage.[2]

Table 1: Physical Properties of this compound and Related Species

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | (C₄H₉)₃SiCl | 234.88 | 250-252 | 0.877 |

| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6 | 1.483 |

| Dibutyldichlorosilane | (C₄H₉)₂SiCl₂ | 213.21 | 204-206 | 0.973 |

| Tetrabutylsilane | (C₄H₉)₄Si | 284.65 | 271 | 0.803 |

| n-Butyl Chloride | C₄H₉Cl | 92.57 | 78.4 | 0.886 |

| n-Butylmagnesium Chloride | C₄H₉MgCl | ~116.8 (in solution) | N/A | N/A |

Synthesis of this compound: The Grignard Pathway

While several methods exist for forming silicon-carbon bonds, the Grignard reaction remains the most versatile and widely adopted laboratory and industrial method for producing this compound due to its efficiency and adaptability.[5][6] The alternative "Direct Process," while foundational for the silicone industry, is primarily optimized for methylchlorosilanes and is less efficient for higher alkyl halides like butyl chloride.[7][8]

The Grignard Reaction: Mechanism and Rationale

The synthesis is a two-stage process involving the formation of a Grignard reagent followed by its reaction with a silicon halide.

Stage 1: Grignard Reagent Formation n-Butylmagnesium chloride is prepared by reacting n-butyl chloride with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).

CH₃(CH₂)₃Cl + Mg --(THF)--> CH₃(CH₂)₃MgCl

Stage 2: Reaction with Silicon Tetrachloride The Grignard reagent is then reacted with silicon tetrachloride (SiCl₄). The reaction proceeds via sequential nucleophilic substitution at the silicon center.

3 CH₃(CH₂)₃MgCl + SiCl₄ --> (CH₃(CH₂)₃)₃SiCl + 3 MgCl₂

The choice to add the Grignard reagent solution slowly to the SiCl₄ solution (a technique known as reverse addition) is a critical experimental parameter.[6] This strategy maintains an excess of SiCl₄ throughout the reaction, which statistically favors the formation of the desired trisubstituted product (TBCS) and minimizes the over-alkylation that leads to the tetrabutylsilane byproduct.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where reaction progress can be monitored and controlled. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent premature quenching of the Grignard reagent and hydrolysis of the chlorosilane products.

Materials:

-

Magnesium turnings (2.1 equivalents)

-

n-Butyl chloride (2.0 equivalents)

-

Silicon tetrachloride (1.0 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask, dropping funnels, reflux condenser, magnetic stirrer, heating mantle

-

Inert gas supply

Procedure:

-

Apparatus Setup: Assemble a three-neck flask with a dropping funnel, a reflux condenser topped with a nitrogen inlet, and a stopper. Flame-dry the entire apparatus under vacuum and backfill with nitrogen.

-

Grignard Initiation: Charge the flask with magnesium turnings and a small iodine crystal. Add a small portion of the total anhydrous THF. In the dropping funnel, prepare a solution of n-butyl chloride in THF.

-

Grignard Formation: Add a small amount of the n-butyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. Once initiated, add the remaining n-butyl chloride solution dropwise at a rate that maintains a steady reflux.[9][10] After the addition is complete, continue to stir and reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

Silylation: In a separate flame-dried apparatus, prepare a solution of silicon tetrachloride in anhydrous THF. Cool this solution in an ice bath.

-

Reverse Addition: Transfer the prepared Grignard reagent via cannula or a dropping funnel to the cooled SiCl₄ solution. The addition should be performed slowly and dropwise to control the exothermic reaction and maintain a low temperature (0-10 °C).

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction mixture will be a thick slurry of magnesium chloride salts. The salts can be filtered off under an inert atmosphere. The filtrate contains the crude this compound in THF.

Purification of this compound

The crude product from the synthesis contains the desired TBCS, unreacted SiCl₄, byproducts (dibutyldichlorosilane, tetrabutylsilane), and the THF solvent. Fractional distillation is the definitive method for isolating pure TBCS from these components.[2][11][12]

Principle of Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[11] For chlorosilanes, this process must be conducted under anhydrous conditions to prevent hydrolysis, which would form siloxanes and HCl, contaminating the product and potentially causing corrosion.[2] Using a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential for efficiently separating the close-boiling silane byproducts.

Impurities and Their Removal

-

Low-Boiling Impurities: THF (B.P. 66 °C) and unreacted SiCl₄ (B.P. 57.6 °C) are removed as the initial fractions.

-

Product Fraction: this compound (B.P. 250-252 °C) is collected as the main fraction.

-

High-Boiling Impurities: Tetrabutylsilane (B.P. 271 °C) and any siloxane hydrolysis products will remain in the distillation pot as residue.

For applications requiring extremely high purity, such as in the semiconductor industry, more advanced techniques like extractive distillation or chemical complexation to remove trace impurities like boron may be employed, though this is typically unnecessary for synthetic chemistry applications.[13][14][15]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires stringent safety protocols.

-

Corrosivity: It causes severe skin burns and eye damage.[1] Upon contact with moisture in the air or on skin, it hydrolyzes to produce corrosive HCl gas.[16]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[17] An inert atmosphere is required for transfers and reactions to maintain product integrity and prevent HCl release.[18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), chemical safety goggles, and a face shield. A lab coat is mandatory.[17][19]

-

Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry, and well-ventilated area.[16] It must be stored away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[16]

Conclusion

The synthesis and purification of this compound via the Grignard pathway is a robust and scalable method. Success hinges on a deep understanding of the underlying reaction mechanisms and a meticulous approach to experimental execution. The key control points—rigorous exclusion of moisture, the use of reverse addition to manage selectivity, and efficient fractional distillation—are non-negotiable for achieving the high purity required for advanced chemical synthesis. By implementing the self-validating protocols and safety measures outlined in this guide, researchers can confidently produce and handle this valuable synthetic reagent.

References

- Title: Direct synthesis of organochlorosilanes by the reaction of metallic silicon with hydrogen chloride and alkene/alkyne Source: RSC Publishing URL

- Title: Safety Data Sheet: Trimethylchlorosilane Source: Carl ROTH URL

- Title: Chemistry - Distillation Source: Silicones Europe URL

- Source: Gelest, Inc.

- Title: Process for purifying chlorosilanes by distillation Source: Google Patents URL

- Source: Chemical Communications (RSC Publishing)

- Title: EP0963991A3 - Process for preparing organochlorosilanes Source: Google Patents URL

-

Title: Chlorosilane - Wikipedia Source: Wikipedia URL: [Link]

- Title: WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes Source: Google Patents URL

-

Title: Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution Source: MDPI URL: [Link]

- Title: US4402797A - Separation of chlorosilanes by extractive distillation Source: Google Patents URL

- Title: US20120193214A1 - Process for purifying chlorosilanes by distillation Source: Google Patents URL

- Title: 3 - SAFETY DATA SHEET Source: Fisher Scientific URL

-

Title: Trichlorosilane - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma Source: MDPI URL: [Link]

- Title: US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers Source: Google Patents URL

-

Title: this compound | C12H27ClSi | CID 70448 Source: PubChem - NIH URL: [Link]

- Title: CN103408578B - Synthesis method of ditertbutyldichlorosilane Source: Google Patents URL

-

Title: Tetrachlorosilane-A Versatile Reagent in Organic Synthesis Source: Sciforum URL: [Link]

- Title: CN103408578A - Synthesis method of ditertbutyldichlorosilane Source: Google Patents URL

- Title: CN103466633A - Method for purifying trichlorosilane Source: Google Patents URL

-

Title: Trichlorosilane - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Grignard Reaction with Chlorosilanes in THF: A Kinetic Study Source: ResearchGate URL: [Link]

- Title: US7879198B2 - Processes for the purification of trichlorosilane and silicon tetrachloride Source: Google Patents URL

-

Title: A Publication of Reliable Methods for the Preparation of Organic Compounds Source: Organic Syntheses Procedure URL: [Link]

-

Title: GRIGNARD REAGENTS AND SILANES Source: Gelest, Inc. URL: [Link]

- Title: CN113508119A - The preparation method of trimethylchlorosilane Source: Google Patents URL

- Title: CN105645417A - Synthetic process for trichlorosilane Source: Google Patents URL

-

Title: Lauryl Trichlorosilane: Manufacturer's Guide to Safe Production Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

Sources

- 1. This compound | C12H27ClSi | CID 70448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorosilane - Wikipedia [en.wikipedia.org]

- 3. Structure, properties, application and development prospect of trimethylchlorosilane - Wechem [m.wechemglobal.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. Direct synthesis of organochlorosilanes by the reaction of metallic silicon with hydrogen chloride and alkene/alkyne - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. CN103408578B - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]

- 10. CN103408578A - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]

- 11. Chemistry - Distillation - Silicones Europe [silicones.eu]

- 12. gccpo.org [gccpo.org]

- 13. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]

- 14. US20120193214A1 - Process for purifying chlorosilanes by distillation - Google Patents [patents.google.com]

- 15. US7879198B2 - Processes for the purification of trichlorosilane and silicon tetrachloride - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. gelest.com [gelest.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to Tributylchlorosilane: Synthesis, Application, and Core Principles

Introduction: Situating Tributylchlorosilane in Modern Synthesis

This compound, a member of the organosilicon halide family, is a versatile and powerful reagent in the synthetic chemist's toolkit. While structurally simple, its utility is rooted in the nuanced reactivity of the silicon-chlorine bond, governed by the significant steric bulk of the three n-butyl groups. This steric hindrance is not a limitation but a feature, dictating its selectivity and the stability of its derivatives. Primarily, it serves as a robust protecting group for alcohols, forming tributylsilyl (TBSi) ethers that are stable across a wide range of reaction conditions where other silyl ethers might fail. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical application as a hydroxyl-protecting group, grounded in mechanistic understanding and field-proven protocols.

Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use. This compound is a moisture-sensitive, corrosive liquid that must be handled with appropriate care.[1][2] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 995-45-9 | [1][3][4] |

| Molecular Formula | C₁₂H₂₇ClSi | [1][3][4] |

| Molecular Weight | 234.88 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Boiling Point | 250-252 °C (at 760 mmHg) | [5][6] |

| Density | 0.879 g/mL (at 25 °C) | [1][5] |

| Refractive Index (n²⁰/D) | 1.446 | [5] |

| Flash Point | 104 °C (220 °F) | [5] |

| Hydrolytic Sensitivity | Reacts rapidly with water and protic solvents | [2][5] |

Synthesis of this compound

The most common and versatile laboratory-scale synthesis of trialkylchlorosilanes relies on the Grignard reaction.[7] This venerable organometallic transformation allows for the formation of silicon-carbon bonds with high efficiency. The synthesis of this compound typically involves the reaction of butylmagnesium bromide with an excess of silicon tetrachloride.

Reaction Principle: The Grignard reagent, a potent nucleophile, attacks the electrophilic silicon center of silicon tetrachloride (SiCl₄). By carefully controlling the stoichiometry—using an excess of SiCl₄—the reaction can be guided to favor the trisubstituted product, this compound, minimizing the formation of the fully substituted tetrabutylsilane.

Figure 1: Overall synthesis scheme for this compound via the Grignard reaction.

Generalized Laboratory Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromobutane in anhydrous diethyl ether or THF dropwise to initiate the formation of butylmagnesium bromide.

-

Reaction with SiCl₄: In a separate flame-dried flask, prepare a solution of excess silicon tetrachloride in anhydrous diethyl ether. Cool this solution in an ice-salt or dry ice/acetone bath.

-

Addition: Transfer the prepared Grignard reagent to the cooled SiCl₄ solution via cannula slowly and dropwise. This is known as a "reverse addition" and is crucial for maximizing the yield of the partially substituted chlorosilane.[7]

-

Workup and Purification: After the reaction is complete, the mixture is carefully hydrolyzed. The resulting layers are separated, and the organic layer is washed and dried. The final product, this compound, is isolated by fractional distillation under reduced pressure.

Core Application: Protection of Alcohols

The primary utility of this compound is in the protection of hydroxyl groups as tributylsilyl (TBSi) ethers.[8] Silyl ethers are valuable because they are easily formed, stable to a wide array of reagents (e.g., organometallics, many oxidizing and reducing agents), and can be selectively removed under mild conditions.[1] The significant steric bulk of the tributylsilyl group imparts high stability, making it more robust than smaller silyl ethers like trimethylsilyl (TMS) ethers.

Mechanism of Silylation

The protection of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon center, resembling an SN2 mechanism.[1][9]

-

Activation of the Nucleophile: A base, typically a non-nucleophilic amine like imidazole or triethylamine, deprotonates the alcohol. This dramatically increases the nucleophilicity of the oxygen atom. Imidazole is particularly effective as it can also form a highly reactive silylimidazolium intermediate, further accelerating the reaction.

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of this compound.

-

Leaving Group Departure: The chloride ion is displaced, and the base, now protonated, forms an ammonium chloride salt.

Figure 2: Mechanism of alcohol protection using this compound.

Field-Proven Experimental Protocol: Protection of Benzyl Alcohol

This protocol details a reliable method for the protection of a primary alcohol, using benzyl alcohol as a representative substrate.

Causality Behind Choices:

-

Solvent (DMF): Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the alcohol and the imidazole catalyst, facilitating the reaction.

-

Base (Imidazole): Imidazole serves a dual role. It is a strong enough base to deprotonate the alcohol but is not so strong as to cause side reactions. It also acts as a catalyst by forming a highly reactive silyl intermediate and scavenges the HCl byproduct.[1]

-

Stoichiometry: A slight excess of the silylating agent (1.1 eq.) and a larger excess of the base (2.2 eq.) are used to drive the reaction to completion.

-

Temperature: The initial addition is performed at 0 °C to control the initial exotherm of the reaction. It is then allowed to warm to room temperature for completion.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq.) and imidazole (2.2 eq.).

-

Dissolution: Add anhydrous DMF via syringe and stir until all solids are dissolved.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to yield the pure tributyl(benzyloxy)silane.

Figure 3: Experimental workflow for the protection of benzyl alcohol.

Cleavage of Tributylsilyl Ethers (Deprotection)

The selective removal of the silyl protecting group is as critical as its installation. The high stability of the TBSi group means it requires specific conditions for cleavage, which can be exploited for selective deprotection in complex syntheses.

Fluoride-Mediated Cleavage: This is the most common method for cleaving silicon-oxygen bonds.[8] The high affinity of fluoride for silicon (the Si-F bond is one of the strongest single bonds) is the driving force for this reaction.

-

Reagent: Tetrabutylammonium fluoride (TBAF) in THF is the standard reagent system.[10]

-

Mechanism: The fluoride ion directly attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the alkoxide and form tributylfluorosilane. An aqueous or alcoholic workup then protonates the alkoxide to regenerate the alcohol.

Acid-Catalyzed Cleavage: Silyl ethers can also be cleaved under acidic conditions. The bulky tributylsilyl group provides significant resistance to acid hydrolysis compared to smaller groups like TMS.

-

Reagents: Mild acids like acetic acid (AcOH) in a THF/water mixture or stronger acids like HCl can be used. The choice depends on the stability of other functional groups in the molecule.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Corrosivity: It causes severe skin burns and eye damage.[1][5] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a face shield.[10]

-

Moisture Sensitivity: It reacts rapidly with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[2][5] All glassware must be flame- or oven-dried, and reactions should be conducted under an inert atmosphere (nitrogen or argon).

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and bases.[5]

Conclusion

This compound is a reagent of significant strategic importance in organic synthesis. Its value lies not just in its ability to protect hydroxyl groups, but in the predictable stability and selective reactivity conferred by its bulky alkyl substituents. By understanding its fundamental properties, synthesis, and the mechanisms of its application, researchers can leverage this compound to navigate complex synthetic pathways, enabling the construction of intricate molecules for research, drug development, and materials science.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Gelest, Inc. (2014). SAFETY DATA SHEET: TRIETHYLCHLOROSILANE. Gelest, Inc. [Link]

-

OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. OrgoSolver. [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]

-

Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). Facile Cleavage of Silyl Ethers. Synlett, 2006(08), 1260–1262. [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest, Inc. [Link]

- Google Patents. (n.d.). US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

-

National Institute of Standards and Technology. (n.d.). Trichlorosilane. NIST WebBook. [Link]

-

Studer, A., et al. (2019). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 10(44), 10346–10351. [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorotrimethylsilane. PubChem. [Link]

-

Fiveable. (n.d.). Chlorotrialkylsilanes Definition. Fiveable. [Link]

-

LibreTexts Chemistry. (2024). 17.8: Protection of Alcohols. LibreTexts. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]

- Google Patents. (n.d.). CN105645417A - Synthetic process for trichlorosilane.

-

National Institute of Standards and Technology. (n.d.). Trichlorosilane. NIST WebBook. [Link]

-

ResearchGate. (2006). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]

-

Wikipedia. (n.d.). Trichlorosilane. Wikipedia. [Link]

-

Organic Syntheses. (2020). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. [Link]

- Google Patents. (n.d.). US4526769A - Trichlorosilane production process.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. This compound | 995-45-9 [m.chemicalbook.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of Tributylchlorosilane

This guide provides a comprehensive exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of Tributylchlorosilane ((C₄H₉)₃SiCl). Designed for researchers, quality control specialists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep understanding of the principles, experimental nuances, and data interpretation critical for the robust characterization of this versatile organosilane reagent. We will delve into the causality behind methodological choices, ensuring that each step is not merely followed, but understood in the context of achieving scientific integrity and generating reliable, reproducible data.

Section 1: Introduction to this compound and the Role of FT-IR Spectroscopy

This compound is a sterically hindered organosilicon compound widely used in organic synthesis, primarily as a protecting group for alcohols. Its bulky tributylsilyl group provides significant stability, yet it can be cleaved under specific conditions, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The purity and integrity of this compound are paramount; contaminants, particularly products of hydrolysis, can significantly impact reaction yields and introduce impurities into the synthetic pathway.

FT-IR spectroscopy is an indispensable analytical technique for the quality control and in-process monitoring of this compound.[1] This rapid, non-destructive method provides a unique molecular fingerprint, allowing for:

-

Identity Confirmation: Verifying the material is indeed this compound.

-

Purity Assessment: Detecting and quantifying critical impurities.

-

Degradation Monitoring: Tracking the hydrolysis of the Si-Cl bond, the primary degradation pathway.

The power of FT-IR lies in its sensitivity to the vibrations of specific chemical bonds within a molecule.[2][3] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, rocking, etc.). An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹). This spectrum is a direct reflection of the molecule's functional groups and overall structure.

Section 2: Spectral Characteristics of this compound

The FT-IR spectrum of this compound is dominated by absorptions arising from its constituent alkyl chains and the silicon-chlorine bond. Understanding these characteristic bands is the foundation of both qualitative and quantitative analysis. While a publicly available reference spectrum for pure this compound is not readily accessible, we can confidently predict the key absorption regions based on extensive data from analogous organosilicon compounds.[2][3]

Key Vibrational Modes

The primary vibrational modes for this compound are summarized in the table below. These assignments are based on established correlations for organosilanes.[2][3]

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |

| C-H Asymmetric Stretching | 2955 - 2965 | Strong | Vibrations of the methyl (CH₃) and methylene (CH₂) groups in the butyl chains. |

| C-H Symmetric Stretching | 2860 - 2875 | Strong | Vibrations of the methyl (CH₃) and methylene (CH₂) groups in the butyl chains. |

| C-H Bending (Scissoring/Bend) | 1450 - 1470 | Medium | Deformation vibrations of the CH₂ and CH₃ groups. |

| C-H Bending (Methyl Rock) | 1370 - 1380 | Medium | Characteristic rocking vibration of the terminal methyl groups. |

| Si-C Stretching | 1000 - 1100 (approx.) | Medium | Vibration of the silicon-carbon bonds. The exact position can be complex and coupled with other vibrations. |

| Si-Cl Stretching | 425 - 625 | Strong | This is a key analytical band. The position is sensitive to the electronegativity of other groups on the silicon atom. For alkylchlorosilanes, it is typically in this lower frequency range.[3] |

The Critical Challenge: Hydrolysis

This compound is highly susceptible to hydrolysis upon exposure to moisture. The silicon-chlorine bond is readily cleaved by water to form tributylsilanol ((C₄H₉)₃SiOH). This silanol can then undergo condensation to form a disiloxane, bis(tributylsilyl) ether (((C₄H₉)₃Si)₂O).

Reaction Scheme:

-

(Hydrolysis): (C₄H₉)₃SiCl + H₂O → (C₄H₉)₃SiOH + HCl

-

(Condensation): 2 (C₄H₉)₃SiOH → ((C₄H₉)₃Si)₂O + H₂O

The appearance of new absorption bands related to these products is a clear indicator of sample degradation. Monitoring these bands is a primary goal of FT-IR analysis.

| Impurity Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |

| O-H Stretching (free silanol) | ~3690 | Sharp, Weak | Indicates the presence of non-hydrogen-bonded Si-OH groups.[3] This is often seen in dilute, non-polar solutions. |

| O-H Stretching (H-bonded) | 3200 - 3400 | Broad, Strong | A broad band indicative of hydrogen-bonded silanol (Si-OH) groups, which is more common in neat or concentrated samples. Its appearance is a definitive sign of hydrolysis.[3] |

| Si-O-Si Asymmetric Stretching | 1040 - 1080 | Very Strong | A strong, often broad, absorption indicating the formation of the disiloxane bridge.[2] This band can sometimes overlap with Si-C vibrations, but its intensity is a key marker. |

| Si-OH Bending | 810 - 950 | Medium - Broad | Another indicator of silanol formation.[3] |

Diagram: Key Molecular Vibrations of this compound

Caption: Molecular structure and key FT-IR vibrational modes of this compound.

Section 3: Experimental Protocol: A Self-Validating System

The protocol for analyzing a reactive liquid like this compound must be designed to prevent artifact generation (i.e., hydrolysis during sample preparation) and ensure reproducibility.

Instrumentation and Sample Handling

-

Spectrometer: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis. For higher sensitivity, a mercury cadmium telluride (MCT) detector can be used.

-

Sampling Technique: For a neat liquid, the easiest and most common method is using a demountable liquid cell with infrared-transparent windows (e.g., KBr, NaCl). However, due to the extreme moisture sensitivity of this compound, an Attenuated Total Reflectance (ATR) accessory is often superior. ATR minimizes atmospheric exposure and requires minimal sample volume.

-

Moisture Prevention: All analysis must be conducted in a low-humidity environment. Purging the spectrometer's sample compartment with dry nitrogen or dry air is mandatory to reduce atmospheric water vapor, which has strong absorptions that can interfere with the spectrum. All sampling accessories, pipettes, and vials must be scrupulously dried, for instance, in an oven, and stored in a desiccator.

Step-by-Step Experimental Workflow (ATR Method)

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Begin purging the sample compartment with dry nitrogen at a steady flow rate. Allow the purge to continue for at least 15-30 minutes before collecting any spectra to ensure a stable, low-moisture background.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable dry, volatile solvent (e.g., anhydrous hexane or dichloromethane) and a soft, lint-free wipe. Ensure the solvent completely evaporates.

-

Acquire a background spectrum. This scan measures the instrumental and environmental contributions (including any residual atmospheric H₂O and CO₂) and will be automatically subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application and Spectrum Acquisition:

-

In a fume hood, use a dry pipette to draw a small amount of this compound from its container, which should be blanketed with an inert gas (e.g., argon or nitrogen).

-

Place a single drop of the liquid onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Immediately initiate the sample scan. Use the same acquisition parameters (number of scans, resolution) as the background scan to ensure proper subtraction.

-

-

Data Processing and Cleaning:

-

After the spectrum is collected, promptly and safely clean the this compound from the ATR crystal using the appropriate solvent and waste disposal procedures.

-

The resulting spectrum may require a baseline correction to account for scattering or other instrumental effects, although this is often minimal with a clean ATR crystal.

-

Diagram: FT-IR Analysis Workflow for a Moisture-Sensitive Liquid

Caption: Step-by-step workflow for the FT-IR analysis of this compound.

Section 4: Quantitative Analysis for Purity Assessment

FT-IR spectroscopy can be a powerful quantitative tool when used correctly.[4] The Beer-Lambert Law (A = εbc) states that absorbance (A) is directly proportional to the concentration (c) of the analyte, the pathlength (b), and the molar absorptivity (ε). For purity analysis, we can use this relationship to determine the concentration of this compound by creating a calibration curve.

Protocol for Quantitative Purity Analysis

This protocol assumes the primary impurity is non-infrared active or its concentration is being determined relative to a known standard. A more common approach is to quantify the hydrolysis products. For this guide, we will outline the creation of a calibration curve for the main component.

-

Standard Preparation:

-

Obtain a certified high-purity standard of this compound (>99.5%).

-

Select an appropriate, dry, infrared-transparent solvent that does not react with the analyte. Anhydrous hexane or cyclohexane are suitable choices.

-

Prepare a series of standard solutions of known concentrations (e.g., 1%, 2%, 5%, 10%, 15% w/w) of this compound in the chosen solvent. All preparations must be done under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

-

-

Calibration Curve Construction:

-

Using a fixed-pathlength liquid transmission cell (e.g., a 0.1 mm CaF₂ cell), acquire the FT-IR spectrum of the pure solvent (as the blank) and each standard solution.

-

For each spectrum, identify a unique and strong absorption band associated with this compound that has minimal overlap with solvent absorptions. The C-H stretching region (~2960 cm⁻¹) is often a good choice.

-

Measure the absorbance of this peak for each standard. A consistent baseline method (e.g., a two-point baseline from either side of the peak) must be used for all measurements.

-

Plot the measured peak absorbance (y-axis) against the known concentration (x-axis).

-

Perform a linear regression on the data points. A successful calibration will yield a straight line with a high coefficient of determination (R² > 0.995). The equation of this line (y = mx + c) is your calibration model.

-

-

Analysis of Unknown Sample:

-

Prepare a solution of the unknown this compound sample in the same solvent, ensuring its concentration falls within the range of your calibration standards.

-

Acquire its FT-IR spectrum under the exact same conditions.

-

Measure the absorbance of the chosen analytical peak using the identical baseline method.

-

Using the equation from your calibration curve, calculate the concentration of the analyte in the unknown sample.

-

This quantitative approach provides a self-validating system. The linearity of the calibration curve confirms that the Beer-Lambert law holds for the system, and the high R² value provides confidence in the accuracy of the measurements.

Section 5: Conclusion

References

-

National Institute of Standards and Technology. (n.d.). Trichlorosilane. NIST Chemistry WebBook. Retrieved from [Link]

-

Chu, P.M., Guenther, F.R., Rhoderick, G.C., & Lafferty, W.J. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]

-

Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis?. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Trichlorosilane. NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Application Notes: General. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyltrichlorosilane. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyltrichlorosilane. Retrieved from [Link]

-

Chuprov, L. A., Sennikov, P. G., Tokhadze, K. G., Ignatov, S. K., & Schrems, O. (n.d.). High-Resolution Fourier-Transform IR Spectroscopic Determination of Impurities in Silicon Tetrafluoride and Silane Prepared from It. CORE. Retrieved from [Link]

-

Arkles, B. (2015, February 18). Infrared Analysis of Organosilicon Compounds. ResearchGate. Retrieved from [Link]

-

Pressure Sensitive Tape Council. (n.d.). IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Bacsik, Z., Mink, J., & Balint, N. (n.d.). Indirect Determination of Molecular Chlorine by Fourier Transform Infrared Spectrometry. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Kaplan Scientific. (n.d.). Spectral Libraries – Databases. Retrieved from [Link]

-

Xu, Z., Cornilsen, B. C., Popko, D. C., Pennington, W. D., Wood, J. R., & Hwang, J.-Y. (n.d.). Quantitative Mineral Analysis by FTIR Spectroscopy. Retrieved from [Link]

-

Stein, S.E. (n.d.). Evaluated Infrared Spectra. NIST Chemistry WebBook. Retrieved from [Link]

-

Takahashi, J. (n.d.). Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Agilent. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). FTIR; Transungual Permeation Enhancers; Preformulation; Peak Purity Index. Retrieved from [Link]

-

Purity Analysis of Adulterated Essential Oils by FT-IR Spectroscopy and Partial-Least-Squares Regression. (2016, August 1). Spectroscopy Online. Retrieved from [Link]

Sources

A Guide to Raman Spectroscopy of Tributylchlorosilane for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the Raman spectroscopic analysis of Tributylchlorosilane. This document is intended for researchers, scientists, and professionals in drug development who utilize or are considering Raman spectroscopy for the characterization of organosilane compounds.

Introduction: The Power of Vibrational Spectroscopy for Organosilane Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample.[1][2][3] This "molecular fingerprint" is highly specific and can be used for material identification, structural elucidation, and monitoring of chemical reactions.[4][5][6] For organosilicon compounds like this compound, Raman spectroscopy offers a powerful tool to probe the characteristic vibrations of its various functional groups, including the crucial Si-Cl bond. Unlike infrared (IR) spectroscopy, Raman is particularly well-suited for the analysis of liquid samples in glass vials and aqueous solutions, as water is a weak Raman scatterer.[2][7] This guide will delve into the practical aspects and theoretical underpinnings of applying Raman spectroscopy to the study of this compound.

Molecular Structure and Expected Vibrational Modes of this compound

This compound ((C₄H₉)₃SiCl) is an organosilicon compound with a central silicon atom bonded to three butyl groups and one chlorine atom. The molecule's vibrational modes, which are observable in a Raman spectrum, arise from the stretching and bending of its chemical bonds. Based on the analysis of similar organosilicon compounds, we can anticipate the key Raman active vibrations.[8][9][10]

A diagram illustrating the fundamental molecular vibrations is presented below:

Caption: Key vibrational modes of this compound.

Experimental Protocol: Acquiring a High-Quality Raman Spectrum

Obtaining a reliable Raman spectrum of this compound requires careful attention to the experimental setup and safety procedures.

Safety Precautions

This compound is a corrosive and flammable liquid that reacts with moisture.[11][12][13][14] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][15] Ensure that all equipment is dry to prevent hydrolysis of the sample, which would lead to the formation of siloxanes and hydrochloric acid.[16][17]

Instrumentation and Setup

A typical experimental setup for acquiring the Raman spectrum of a liquid sample is depicted below.[7][18][19][20][21]

Caption: A standard experimental workflow for Raman spectroscopy.

Step-by-Step Protocol

-

Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., silicon wafer, polystyrene) to ensure wavenumber accuracy.

-

Sample Preparation: In a fume hood, carefully transfer a small amount of this compound into a clean, dry quartz or glass cuvette. Seal the cuvette to prevent exposure to atmospheric moisture.

-

Sample Placement: Place the cuvette in the sample holder of the Raman spectrometer.

-

Laser Focusing: Focus the laser onto the liquid sample. For transparent liquids, focusing in the center of the sample volume is generally optimal.

-

Acquisition Parameters:

-

Laser Wavelength: A common choice is a 532 nm or 785 nm laser. The selection may depend on the sample's fluorescence properties.

-

Laser Power: Start with a low laser power to avoid sample degradation and gradually increase if the signal is weak.

-

Integration Time and Accumulations: Adjust the integration time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Spectrum Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 200 cm⁻¹ to 3200 cm⁻¹).

-

Data Processing: Perform baseline correction and cosmic ray removal if necessary using the spectrometer's software.

Data Interpretation: Decoding the Raman Spectrum of this compound

The Raman spectrum of this compound will exhibit a series of peaks corresponding to its various vibrational modes. The interpretation of these peaks is crucial for confirming the compound's identity and assessing its purity.

Anticipated Raman Peak Assignments

The following table summarizes the expected Raman peak positions and their corresponding vibrational assignments for this compound, based on data from analogous organosilicon compounds.[22][23][24][25]

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 400 - 600 | Si-Cl Stretch | Strong |

| 600 - 800 | Si-C Stretch | Moderate to Strong |

| 800 - 1200 | C-C Stretch and CH₂/CH₃ Rocking | Moderate |

| 1200 - 1500 | CH₂ and CH₃ Bending (Deformation) | Weak to Moderate |

| 2800 - 3000 | C-H Stretch | Strong |

Analysis of Key Spectral Regions

-

Si-Cl Stretching Region (400 - 600 cm⁻¹): The peak in this region is highly characteristic of the Si-Cl bond.[22] Its position can be influenced by the electronegativity of the other substituents on the silicon atom. The presence and intensity of this peak are strong indicators of the chlorosilane functionality.

-

Si-C Stretching Region (600 - 800 cm⁻¹): The vibrations of the silicon-carbon backbone appear in this region. The number and positions of these peaks can provide information about the conformation of the butyl groups.

-

Fingerprint Region (800 - 1500 cm⁻¹): This region contains a complex series of peaks arising from C-C stretching and various C-H bending modes of the butyl groups. This intricate pattern serves as a unique "fingerprint" for this compound.

-

C-H Stretching Region (2800 - 3000 cm⁻¹): The strong peaks in this high-wavenumber region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl groups.

Applications in Research and Drug Development

Raman spectroscopy is a versatile tool with numerous applications in the context of this compound and related compounds.[1][4][5]

-

Quality Control: Raman spectroscopy can be used to verify the identity and purity of incoming this compound raw materials. The presence of unexpected peaks may indicate impurities or degradation products, such as siloxanes formed by hydrolysis.

-

Reaction Monitoring: In processes where this compound is used as a reagent, for example, in the silylation of active pharmaceutical ingredients (APIs), in-line Raman probes can monitor the reaction progress in real-time.[6][26] The disappearance of the Si-Cl peak and the appearance of new peaks corresponding to the silylated product can be tracked to determine reaction kinetics and endpoint.

-

Process Analytical Technology (PAT): As part of a PAT strategy, Raman spectroscopy can provide a deeper understanding and control of manufacturing processes involving this compound, leading to improved product quality and consistency.[27]

Conclusion

Raman spectroscopy is an invaluable technique for the characterization of this compound. By understanding the principles of the technique, adhering to safe handling protocols, and correctly interpreting the resulting spectra, researchers and drug development professionals can gain significant insights into the identity, purity, and reactivity of this important organosilane compound. The ability to perform non-destructive, real-time analysis makes Raman spectroscopy a powerful tool for both laboratory research and industrial process control.

References

-

Experimental setup for measuring Raman spectra of liquid samples in the... - ResearchGate. Available at: [Link]

-

Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab. Available at: [Link]

-

Raman spectroscopy setup and experiments for the advanced undergraduate lab - KOPS. Available at: [Link]

-

Vibrational Spectra of Organosilicon Compounds. I. Vinyltrichlorosilane - AIP Publishing. Available at: [Link]

-

(a) schematic view of the experimental setup for Raman spectroscopy of... - ResearchGate. Available at: [Link]

-

Raman Spectroscopy - Electrochemical Techniques Gamry Instruments. Available at: [Link]

-

Vibrational Spectra of Organosilicon Compounds. I. Vinyltrichlorosilane - AIP Publishing. Available at: [Link]

-

Safety Data Sheet: Trimethylchlorosilane - Carl ROTH. Available at: [Link]

-

Conformations, structures, and vibrational spectra of triethylchloro- and triethylbromosilane using theoretical methods, gas phase electron diffraction, and IR and Raman spectroscopy - PubMed. Available at: [Link]

-

Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Publishing. Available at: [Link]

-

Spectra and structure of silicon containing compounds. XXVII. Raman and infrared spectra, conformational stability, vibrational assignment and ab initio calculations of vinyldichlorosilane - PubMed. Available at: [Link]

-

Assignment of the Raman active vibration modes of ß-Si3N4 using micro-Raman scattering. Available at: [Link]

-

Conformations, Structures, and Vibrational Spectra of Triethylchloro- and Triethylbromosilane Using Theoretical Methods, Gas Phase Electron Diffraction, and IR and Raman Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

-

New assignments of Raman spectra of tetrahedra and the effects of electronegativity. I. P4O10 and Si-containing molecules - AIP Publishing. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

SIT8371.0 GHS US English US SDS - Amazon S3. Available at: [Link]

-

Analysis of silanes and of siloxanes formation by Raman spectroscopy - ResearchGate. Available at: [Link]

-

Applications of Raman Spectroscopy - Avantier Inc. Available at: [Link]

-

Applications of Raman Analysis - Researchers Marina. Available at: [Link]

-

RAMAN Band Correlation Table. Available at: [Link]

-

Triphenylchlorosilane - Optional[Raman] - Spectrum - SpectraBase. Available at: [Link]

-

Raman Bands - HORIBA. Available at: [Link]

-

Guide to Raman Applications | Bruker. Available at: [Link]

-

Raman Spectroscopy. Available at: [Link]

-

A correlation trend exists between the Raman peak positions and the... - ResearchGate. Available at: [Link]

-

Spectra–Structure Correlations in Raman Spectroscopy. Available at: [Link]

-

The Production of Methyl Chlorosilanes with Raman Spectroscopy - AZoM. Available at: [Link]

-

Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC - NIH. Available at: [Link]

-

Raman spectra of the silicon thin films obtained. Sample 1—SiH3Cl-Ar-H2 - ResearchGate. Available at: [Link]

-

Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy - MDPI. Available at: [Link]

Sources

- 1. Applications of Raman Spectroscopy - Avantier Inc. [avantierinc.com]

- 2. static.horiba.com [static.horiba.com]

- 3. RamanBasics [sas.upenn.edu]

- 4. researchersmarina.com [researchersmarina.com]

- 5. Guide to Raman Applications | Bruker [bruker.com]

- 6. azom.com [azom.com]

- 7. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Conformations, structures, and vibrational spectra of triethylchloro- and triethylbromosilane using theoretical methods, gas phase electron diffraction, and IR and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectra and structure of silicon containing compounds. XXVII. Raman and infrared spectra, conformational stability, vibrational assignment and ab initio calculations of vinyldichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.be [fishersci.be]

- 13. fishersci.com [fishersci.com]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]

- 20. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 21. researchgate.net [researchgate.net]

- 22. pubs.aip.org [pubs.aip.org]

- 23. chem.uci.edu [chem.uci.edu]

- 24. researchgate.net [researchgate.net]

- 25. s-a-s.org [s-a-s.org]

- 26. Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy | MDPI [mdpi.com]

- 27. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Tributylchlorosilane for Research Professionals

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Tributylchlorosilane. As a potent silylating agent, its utility in organic synthesis is significant; however, its reactivity, particularly its extreme sensitivity to moisture, necessitates a comprehensive and disciplined approach to safety. This guide moves beyond mere procedural lists to explain the fundamental chemical principles that dictate these safety protocols, ensuring a culture of informed and proactive safety in the laboratory.

Section 1: Physicochemical Properties and Hazard Identification

A foundational understanding of this compound's properties is critical to appreciating its associated hazards. It is a colorless to light yellow liquid that is functionally defined by its reactive silicon-chlorine bond.[1][2]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 995-45-9 | [1][3] |

| Molecular Formula | C₁₂H₂₇ClSi | [1][3] |

| Molecular Weight | 234.88 g/mol | [4] |

| Boiling Point | 250-252 °C (lit.) | [1] |

| Flash Point | ~97 °C (207 °F) | |

| Density | 0.879 g/mL at 25 °C (lit.) | [1] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | |

| Key Sensitivity | Hydrolytic Sensitivity: Reacts rapidly with moisture, water, and protic solvents. | [1] |

The primary hazard designation, H314, is a direct consequence of the chemical's reactivity, which is explored in the following section.

Section 2: The Chemistry of the Hazard: Understanding Hydrolysis

The single most important safety consideration when handling any chlorosilane is its rapid and exothermic reaction with water and other protic species (e.g., alcohols). This is not merely a degradation of the material but an active, hazard-generating reaction.

Upon contact with moisture—even ambient humidity in the air—this compound hydrolyzes to form tributylsilanol and, critically, highly corrosive hydrogen chloride (HCl) gas.[5][6][7] It is this liberated HCl that is responsible for the severe burns, respiratory tract irritation, and corrosion of metals.[5][8]

Caption: Figure 1. The core hazardous reaction of this compound with water.

This reaction's causality is simple: the highly polarized Si-Cl bond is susceptible to nucleophilic attack by water. The resulting HCl gas will fume in moist air, providing a clear visual indicator of an ongoing reaction.[2][9]

Section 3: Toxicological Profile and Routes of Exposure

All toxicological effects of this compound are dominated by its corrosive properties, either from the parent compound or its hydrolysis product, HCl.

-

Skin Contact : Causes immediate, severe chemical burns.[5] Prolonged contact can lead to deep, hard-to-heal wounds.[10] The material may form a siloxane polymer on the skin, complicating decontamination.[11]

-

Eye Contact : Poses a severe threat, causing serious eye damage, corneal burns, and potentially permanent blindness.[5] Vapors and fumes are also highly irritating and damaging.[5]

-

Inhalation : Inhaling vapors or the HCl gas produced from hydrolysis causes severe irritation and corrosion of the respiratory tract.[5][8] Symptoms include coughing, sore throat, shortness of breath, and in severe cases, pulmonary edema—a medical emergency where fluid accumulates in the lungs.[12][13]

-

Ingestion : Harmful if swallowed and causes severe corrosive burns to the mouth, throat, and stomach.[5][10] Perforation of the esophagus and stomach is a critical risk.[10]

Section 4: Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

Given the hazards, a multi-layered safety approach is mandatory, starting with robust engineering controls and followed by meticulous use of PPE.

Engineering Controls

The primary goal of engineering controls is to isolate the chemical from the user and from atmospheric moisture.

-

Chemical Fume Hood : All handling of open containers of this compound must be performed inside a certified chemical fume hood to contain vapors and HCl gas.[7][8][10]

-

Inert Atmosphere : For transfers and reactions, the use of an inert atmosphere (e.g., nitrogen or argon) via a glovebox or Schlenk line techniques is the standard and required practice.[7][11] This prevents hydrolysis and ensures the integrity of the reagent.

-

Safety Equipment : An emergency eyewash station and safety shower must be immediately accessible in the area where the chemical is handled.[7][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to withstand the specific hazards of this compound.

Caption: Figure 2. Decision workflow for PPE selection.

Table 2: Personal Protective Equipment (PPE) Specifications

| PPE Category | Specification | Rationale |

| Eye/Face | Chemical safety goggles AND a full-face shield.[5][10][11][14] | Provides complete protection from splashes and corrosive vapors. Contact lenses should never be worn.[5][11] |

| Hand | Neoprene or nitrile rubber gloves.[5][11][14] | Offers chemical resistance. Always check gloves for leaks or tears before use.[10] |

| Body | A flame-retardant, chemical-resistant lab coat.[10] | Protects skin from accidental splashes. |

| Respiratory | Required if ventilation is insufficient or during emergency response: A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[5][10][14] | Protects against inhalation of corrosive vapors and HCl gas. |

Section 5: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for routine safety.

Storage Protocol

-

Receipt : Upon receipt, inspect the container for damage. Ensure the cap is tightly sealed.

-

Location : Store in a cool, dry, well-ventilated area designated for corrosive and moisture-sensitive materials.[11][15][16]

-

Segregation : Store away from incompatible materials, especially water, alcohols, acids, bases, and oxidizing agents.[11][15][16]

-

Atmosphere : Always store in a tightly sealed container, preferably under an inert atmosphere.[5][11]

Handling and Dispensing Protocol

This protocol assumes the use of standard Schlenk line techniques. A glovebox is an equivalent alternative.

-

Preparation : Don all required PPE as outlined in Section 4. Ensure the fume hood sash is at the appropriate height.

-

Inerting : Assemble dry glassware and purge the system thoroughly with an inert gas (e.g., nitrogen).

-

Grounding : If transferring significant quantities (>1L), ensure the source and receiving containers are grounded and bonded to prevent static discharge.[7][15] Use only non-sparking tools.[5][8][11]

-

Transfer : Using a dry, inert gas-flushed syringe or cannula, carefully transfer the required amount of this compound.

-

Sealing : Immediately reseal the source bottle securely.

-

Cleanup : Quench any residual material in the syringe or on cannula tips by rinsing with an anhydrous, compatible solvent (e.g., hexanes) into a dedicated waste container.

Section 6: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before working with the chemical.

Spill Management

Caption: Figure 3. Workflow for chemical spill response.

-

Evacuate and Alert : Immediately alert others in the lab and evacuate the immediate area.

-

Control Vapors : If safe to do so, increase ventilation by opening the fume hood sash.

-

Containment : For small spills, cover with a dry, inert absorbent material such as vermiculite, dry sand, or earth.[10][12] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

-

Cleanup : Using non-sparking tools, carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.[5][8][11]

-

Decontamination : Clean the spill area thoroughly.

Fire Response

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

-

UNSUITABLE MEDIA : DO NOT USE WATER. The reaction is violent and will produce corrosive HCl gas and potentially flammable hydrogen gas.[5][6][11][12]

-

Procedure : If the fire is small and you are trained, use an appropriate extinguisher. For larger fires, evacuate and call emergency services. Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[5][15]

First Aid Measures

Immediate action is crucial to mitigate injury.

-

Skin Contact : Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][15] Seek immediate medical attention.[5][11]

-

Eye Contact : Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][11]

-

Inhalation : Move the victim to fresh air immediately.[5][8] If breathing is difficult or has stopped, administer artificial respiration (do not use mouth-to-mouth).[10][15] Seek immediate medical attention.[5][10]

-

Ingestion : DO NOT INDUCE VOMITING. [13][15] If the person is conscious, rinse their mouth with water.[10][15] Seek immediate medical attention.[5][10]

Section 7: Waste Management and Decontamination

All this compound waste is considered hazardous.

-

Waste Collection : Collect all waste material (absorbed spills, contaminated items, excess reagent) in a designated, labeled, and sealed hazardous waste container.

-

Decontamination of Equipment : Glassware and equipment can be decontaminated by rinsing with a non-protic organic solvent (e.g., hexane, toluene) to remove the bulk material. The rinsate should be treated as hazardous waste. Subsequently, the equipment should be cautiously rinsed with isopropanol, followed by a slow addition to a large volume of water, preferably in a fume hood, to hydrolyze any remaining residue before final cleaning.

-

Disposal : Dispose of all waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[5][12]

Conclusion

This compound is an invaluable tool in modern synthesis, but its safe use is non-negotiable. The core safety principle is the absolute exclusion of moisture in all stages of its lifecycle—from storage and handling to waste disposal. By understanding the fundamental chemistry of its hazards and rigorously applying the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can confidently and safely leverage the capabilities of this versatile reagent.

References

- Gelest, Inc. (2014). Safety Data Sheet: TRIETHYLCHLOROSILANE.

- Gelest, Inc. (2015). Safety Data Sheet: TRICHLOROSILANE, 99%.

- ChemicalBook. (n.d.). This compound | 995-45-9.

- Carl ROTH. (n.d.). Safety Data Sheet: Trimethylchlorosilane.

- Fisher Scientific. (2008). SAFETY DATA SHEET: Trichlorosilane.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Trichloro(ethyl)silane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70448, this compound.

- Gelest, Inc. (2015). Safety Data Sheet: t-BUTYLTRICHLOROSILANE.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Trichlorosilane.

- International Programme on Chemical Safety. (n.d.). International Chemical Safety Card (ICSC) 0591: TRICHLOROSILANE.

- International Labour Organization. (n.d.). International Chemical Safety Cards: TRICHLOROSILANE.

- Regis Technologies. (2014). Safety Data Sheet: Trimethylchlorosilane.

- REC Silicon. (2023). Trichlorosilane_RSD United States (US) SDS HCS 2012 V4.13.2_English (US).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Occupational Safety and Health Administration. (2021). SILICON.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12461495, Tri-tert-butylchlorosilane.

- Fisher Scientific. (2009). SAFETY DATA SHEET: Trimethylchlorosilane.

- Fisher Scientific. (2023). SAFETY DATA SHEET: Trichlorosilane.

- BenchChem. (2025). Personal protective equipment for handling Ethylidenebis(trichlorosilane).

- Gelest, Inc. (n.d.). TRIETHYLCHLOROSILANE.

- Harwick Standard. (n.d.). SAFETY DATA SHEET.

- Glindia. (n.d.). Trimethylchlorosilane.

- U.S. Environmental Protection Agency. (n.d.). Draft Scope of the Risk Evaluation for Orthomethylcyclotetra- siloxane (Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-) (D4) CA.

- Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL.

- National Center for Biotechnology Information. (n.d.). Safe human exposure limits for airborne linear siloxanes during spaceflight.

- BenchChem. (2025). Safe Disposal of Ethylidenebis(trichlorosilane): A Step-by-Step Guide for Laboratory Professionals.

- TCI AMERICA. (n.d.). This compound 995-45-9.

- Solubility of Things. (n.d.). Trichloromethylsilane.

- Wikipedia. (n.d.). Trichlorosilane.

- MedKoo Biosciences. (n.d.). This compound | CAS#995-45-9.

Sources

- 1. This compound | 995-45-9 [m.chemicalbook.com]

- 2. Trimethylchlorosilane - Glindia [glindiachemicals.com]

- 3. This compound | C12H27ClSi | CID 70448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tri-tert-butylchlorosilane | C12H27ClSi | CID 12461495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. gelest.com [gelest.com]

- 7. registech.com [registech.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. TRICHLOROSILANE [training.itcilo.org]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. gelest.com [gelest.com]

- 12. nj.gov [nj.gov]

- 13. ICSC 0591 - TRICHLOROSILANE [inchem.org]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Tributylchlorosilane in Common Organic Solvents

Introduction: The Critical Role of Solvent Selection for a Versatile Reagent

Tributylchlorosilane (TBCS), a member of the organosilicon compound family, is a versatile reagent widely utilized in organic synthesis. Its primary application lies in the protection of reactive functional groups, particularly alcohols, where it forms robust tributylsilyl ethers. The bulky nature of the three butyl groups provides significant steric hindrance, rendering the resulting silyl ether stable across a wide range of reaction conditions, yet removable under specific, controlled protocols.

For the researcher, scientist, or drug development professional, a comprehensive understanding of TBCS solubility is not merely academic; it is fundamental to its successful application. The choice of solvent dictates reaction kinetics, influences purification strategies, and ensures the safe handling and storage of this reactive compound. This guide provides an in-depth analysis of the solubility and miscibility of this compound in common organic solvents, moving beyond simple data presentation to explain the underlying chemical principles that govern its behavior. We will explore the crucial dichotomy between dissolution and reaction, present detailed solubility data, and provide validated experimental protocols for in-house determination.

Physicochemical Properties of this compound